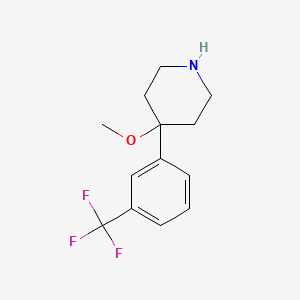
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-methoxyphenylpiperidine with a trifluoromethylating agent. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of reagents and catalysts can also be optimized to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylpiperidine: Similar in structure but lacks the methoxy group.
4-Methoxyphenylpiperidine: Similar in structure but lacks the trifluoromethyl group.
4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine imparts unique physicochemical properties, such as increased lipophilicity and enhanced biological activity. These features make it distinct from other similar compounds and valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H16F3NO |
|---|---|
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
4-methoxy-4-[3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H16F3NO/c1-18-12(5-7-17-8-6-12)10-3-2-4-11(9-10)13(14,15)16/h2-4,9,17H,5-8H2,1H3 |
Clave InChI |
ZTESJRHPNQFZOH-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


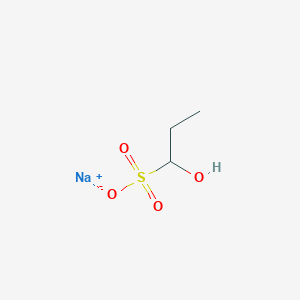




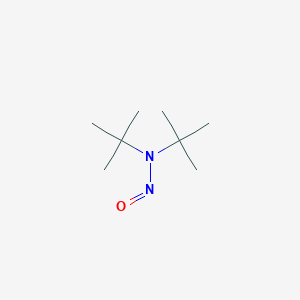


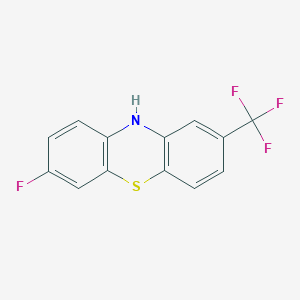
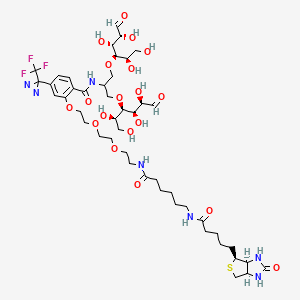
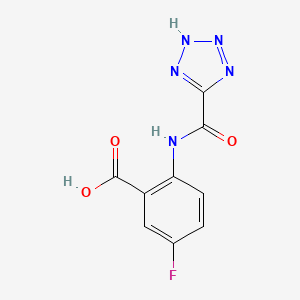

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

